5-Ethyl-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine
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Description
5-Ethyl-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine , also known by its chemical structure, is a heterocyclic compound. It exhibits a pyrimidine core with additional functional groups attached. The compound’s systematic name is 4- (4- (5-fluoropyrimidin-2-yl)piperazin-1-yl)aniline . Let’s explore its properties and applications.
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of the ethyl group, fluorine substitution, and piperazine ring formation. Researchers have employed various synthetic routes, such as condensation reactions , cyclization , and functional group transformations . Detailed synthetic pathways can be found in relevant literature .
Molecular Structure Analysis
The molecular formula of this compound is C14H16FN5 . Its structure comprises a pyrimidine ring substituted with an ethyl group, a fluorine atom, and a piperazine moiety. The arrangement of atoms and bonds determines its biological activity and interactions .
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including nucleophilic substitutions , hydrogen bonding , and complexation reactions . Investigating its reactivity with other molecules provides insights into its potential applications .
Physical and Chemical Properties Analysis
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-ethyl-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN6/c1-3-12-11(2)18-10-20-14(12)21-4-6-22(7-5-21)15-13(16)8-17-9-19-15/h8-10H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZRCHSTELBMHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CN=C1N2CCN(CC2)C3=NC=NC=C3F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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